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molecular formula C15H13ClO2 B8412721 Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate

Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate

Cat. No. B8412721
M. Wt: 260.71 g/mol
InChI Key: KTOCZOQFTMLQEY-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

Ethyl 5-chloro-2-phenylbenzoate (0.473 g, 1.81 mmol) was hydrolyzed with lithium hydroxide monohydrate to provide 5-chloro-2-phenylbenzoic acid (0.336 g, 80% yield). MS (ESI) m/z: 233.0 (M+H+)
Quantity
0.473 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:6]([CH:12]=1)[C:7]([O:9]CC)=[O:8].O.[OH-].[Li+]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[C:6]([CH:12]=1)[C:7]([OH:9])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.473 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)OCC)C1)C1=CC=CC=C1
Step Two
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.336 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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